ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Overview
Description
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms
Biochemical Analysis
Biochemical Properties
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress response in cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound can affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can alter the metabolic flux, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired benzothiazine ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, such as dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzothiazine ring .
Scientific Research Applications
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be compared with other benzothiazine derivatives:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic activities.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Used as an activator of AMPA receptors and has potential neuroprotective effects.
The unique structure of this compound, particularly the presence of the ethyl ester group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVPJXZRILETE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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